
2,3,8-Trichloro-10-methyl-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,8-Trichloro-10-methyl-10H-phenoxazine is a tricyclic heterocyclic compound that belongs to the phenoxazine family Phenoxazines are known for their unique structural properties, which include two benzene rings joined by an oxazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8-Trichloro-10-methyl-10H-phenoxazine typically involves the chlorination of 10-methyl-10H-phenoxazine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 2, 3, and 8 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,8-Trichloro-10-methyl-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding phenoxazine oxides.
Reduction: Formation of dechlorinated phenoxazine derivatives.
Substitution: Formation of substituted phenoxazine derivatives with various functional groups.
Scientific Research Applications
2,3,8-Trichloro-10-methyl-10H-phenoxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties, particularly in the development of chemotherapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,3,8-Trichloro-10-methyl-10H-phenoxazine involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its application as an anticancer agent. The compound also targets specific enzymes and proteins, inhibiting their activity and affecting cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
10-Methyl-10H-phenoxazine: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
2,3,8-Trichloro-10-methyl-10H-phenothiazine: Similar structure but contains a sulfur atom instead of an oxygen atom, leading to different chemical properties.
10-Methyl-10H-phenothiazine: Contains a sulfur atom and is used in similar applications but has different reactivity and biological activity
Uniqueness
2,3,8-Trichloro-10-methyl-10H-phenoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential as a pharmacological agent .
Properties
CAS No. |
72403-92-0 |
|---|---|
Molecular Formula |
C13H8Cl3NO |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
2,3,8-trichloro-10-methylphenoxazine |
InChI |
InChI=1S/C13H8Cl3NO/c1-17-10-4-7(14)2-3-12(10)18-13-6-9(16)8(15)5-11(13)17/h2-6H,1H3 |
InChI Key |
SKCALCXENWISMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2OC3=C1C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


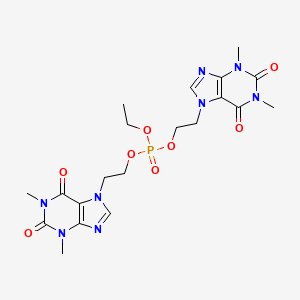
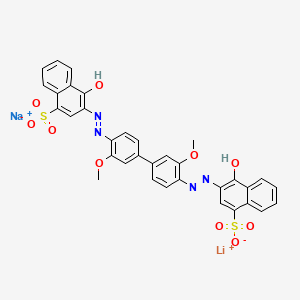
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)

![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
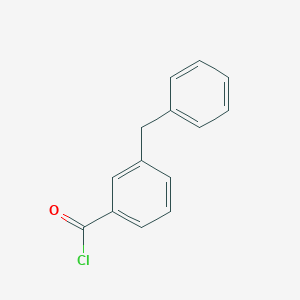

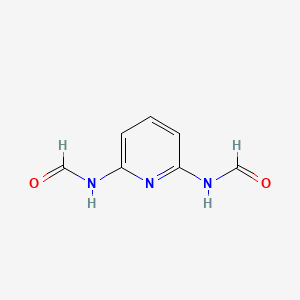
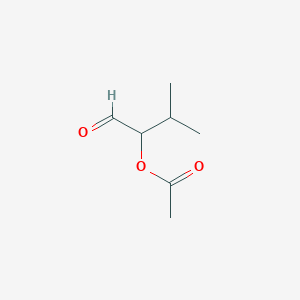
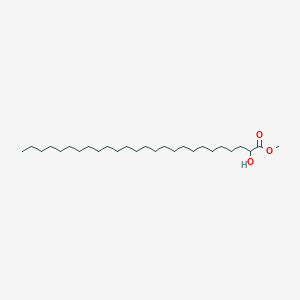
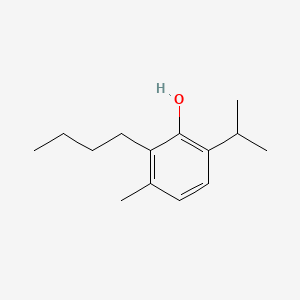
![Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione](/img/structure/B14458347.png)
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)

